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Abstract: This technical guide addresses the thermodynamic properties of 4-
Methylenecyclohexylmethanol. Due to a scarcity of direct experimental data for this specific
compound in publicly available literature, this document provides a comprehensive framework
for its thermodynamic characterization. It outlines the essential thermodynamic parameters
relevant to research and development, details the standard experimental protocols for their
determination, and describes computational methods for their estimation. This guide serves as
a roadmap for researchers seeking to establish a complete thermodynamic profile of 4-
Methylenecyclohexylmethanol.

Introduction

4-Methylenecyclohexylmethanol is a bifunctional organic molecule containing both a
hydroxyl group and a methylene-cyclohexane scaffold. Its structural features suggest potential
applications in various fields, including as a building block in organic synthesis and potentially
in the development of new chemical entities. A thorough understanding of its thermodynamic
properties is crucial for process design, safety assessment, and predicting its behavior in
different environments.

This guide provides an overview of the key thermodynamic properties, the established
experimental methods to measure them, and computational approaches to predict them in the
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absence of empirical data.

Computed and Predicted Physicochemical
Properties

While experimental thermodynamic data for 4-Methylenecyclohexylmethanol are not readily
available, some basic molecular properties can be computed from its structure. These provide
a starting point for its characterization.

Table 1: Computed Molecular Properties of 4-Methylenecyclohexylmethanol

Property Value Source
Molecular Formula CsH140

Molecular Weight 126.20 g/mol PubChem
XLogP3-AA 1.9 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 1 PubChem
Rotatable Bond Count 1 PubChem

Key Thermodynamic Properties and Their
Importance

The following thermodynamic properties are critical for the comprehensive characterization of
4-Methylenecyclohexylmethanol.

» Enthalpy of Formation (AHf°): Represents the change in enthalpy when one mole of the
compound is formed from its constituent elements in their standard states. It is fundamental
for calculating the heat of reaction for any process involving the molecule.

o Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by
a specific amount. This property is essential for any process involving temperature changes,
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such as heating, cooling, or reaction calorimetry.

o Enthalpy of Combustion (AHc®): The heat released when one mole of the substance
undergoes complete combustion with oxygen. It is a critical parameter for safety analysis
and can also be used to derive the enthalpy of formation.

o Enthalpy of Vaporization (AHvap): The amount of energy required to transform a given
quantity of a substance from a liquid into a gas at a given pressure. It is important for
understanding volatility and for the design of distillation and purification processes.

e Vapor Pressure: The pressure exerted by a vapor in thermodynamic equilibrium with its
condensed phases (solid or liquid) at a given temperature in a closed system. It is a key
indicator of a liquid's evaporation rate.

Experimental Determination of Thermodynamic
Properties

The following sections detail the standard experimental protocols for measuring the key
thermodynamic properties of a liquid organic compound like 4-
Methylenecyclohexylmethanol.

The enthalpy of combustion is determined using a bomb calorimeter, which measures the heat
released during combustion at a constant volume.

Experimental Protocol:

o Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of 4-
Methylenecyclohexylmethanol is placed in a sample crucible.

 Bomb Assembly: A fuse wire of known length and mass is attached to the electrodes within
the bomb, positioned to be in contact with the sample. A small, known amount of water (e.g.,
1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water
formed during combustion is in the liquid state.

e Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30
atm.
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o Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's
insulated container. The temperature of the water is monitored with a high-precision
thermometer.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals
before, during, and after combustion until a stable final temperature is reached.

e Analysis: The heat capacity of the calorimeter is determined by combusting a standard
substance with a known heat of combustion, such as benzoic acid. The heat of combustion
of the sample is then calculated from the temperature rise, the heat capacity of the
calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of
nitric acid from any atmospheric nitrogen.
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Caption: Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry measures the difference in the amount of heat required to

increase the temperature of a sample and a reference as a function of temperature.
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Experimental Protocol:

e Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of 4-
Methylenecyclohexylmethanol is hermetically sealed in an aluminum DSC pan. An empty,
sealed pan is used as a reference.

 Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.

o Temperature Program: A temperature program is initiated, which typically involves a heating-
cooling-heating cycle to erase the sample's thermal history. Data is collected during a final,
precise heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature
range.

o Data Acquisition: The DSC instrument records the differential heat flow between the sample
and the reference pan as a function of temperature.

e Analysis: The heat capacity of the sample is calculated from the differential heat flow, the
heating rate, and the sample mass. The instrument is calibrated using a standard material
with a known heat capacity, such as sapphire.
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Caption: Workflow for DSC Heat Capacity Measurement.

Several methods can be used to determine the vapor pressure of a liquid. A common static
method involves measuring the pressure in a closed system at equilibrium.

Experimental Protocol (Static Method):
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e Apparatus Setup: A sample of 4-Methylenecyclohexylmethanol is placed in a flask
connected to a pressure sensor and a vacuum line. The flask is placed in a temperature-
controlled bath.

o Degassing: The sample is carefully degassed to remove any dissolved air, typically by
several freeze-pump-thaw cycles.

o Equilibration: The temperature of the bath is set and allowed to equilibrate. The pressure
inside the flask is monitored until it reaches a stable value, which is the vapor pressure of the
liquid at that temperature.

o Data Collection: The vapor pressure is recorded for a range of temperatures.

e Analysis: The data is often plotted as In(P) versus 1/T (a Clausius-Clapeyron plot). The
enthalpy of vaporization can be determined from the slope of this plot.

Computational Estimation of Thermodynamic
Properties

In the absence of experimental data, computational methods can provide useful estimates of
thermodynamic properties. Group contribution methods are particularly valuable for their
balance of speed and accuracy.

These methods are based on the principle that the thermodynamic properties of a molecule
can be estimated by summing the contributions of its constituent functional groups.[1]

Methodology:

o Decomposition: The molecule of interest (4-Methylenecyclohexylmethanol) is broken down
into a set of predefined functional groups.

o Contribution Summation: The contributions of each group to a specific thermodynamic
property are retrieved from a database of parameters. These contributions are summed to
estimate the property for the whole molecule.

» Corrections: In some methods, corrections for interactions between groups or for molecular
structure (e.g., ring strain) are applied.
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Example: Joback Method

The Joback method is a well-known group contribution method for estimating a variety of
thermodynamic properties, including heat of formation, heat capacity, and boiling point.[2] To
apply this method to 4-Methylenecyclohexylmethanol, the molecule would be decomposed
into the following groups: >CH-, -CH2-, >C=CH2, and -CH20OH. The contributions for each of
these groups would be summed to predict the desired properties.
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Caption: Principle of the Group Contribution Method.

Conclusion

While direct experimental data on the thermodynamic properties of 4-
Methylenecyclohexylmethanol are currently lacking in the public domain, a clear path for
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their determination exists. This guide provides the necessary framework for researchers to
either experimentally measure or computationally estimate the key thermodynamic parameters.
The experimental protocols for bomb calorimetry, differential scanning calorimetry, and vapor
pressure measurement, along with the principles of group contribution methods, offer a robust
toolkit for building a comprehensive thermodynamic profile of this molecule. Such a profile is
indispensable for its potential application in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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